![molecular formula C5H6N4O3 B14329815 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole CAS No. 105958-60-9](/img/structure/B14329815.png)
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitro group and an oxirane (epoxide) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an epoxide precursor. One common method includes the use of glycidyl derivatives under basic conditions to introduce the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The oxirane ring can also react with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
4-Nitro-1-[(oxiran-2-yl)methyl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
(Oxiran-2-yl)methyl 3-nitrobenzene-1-sulfonate: Contains a nitrobenzene sulfonate group instead of a triazole ring.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Contains an azoxy group and furazan ring.
Uniqueness: 3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is unique due to the combination of a nitro group and an oxirane moiety on a triazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105958-60-9 |
|---|---|
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
3-nitro-1-(oxiran-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H6N4O3/c10-9(11)5-6-3-8(7-5)1-4-2-12-4/h3-4H,1-2H2 |
Clé InChI |
KQGCISLEQYRBPJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN2C=NC(=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


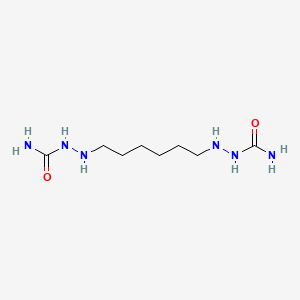

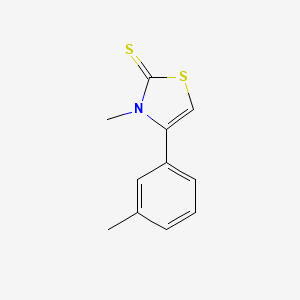
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
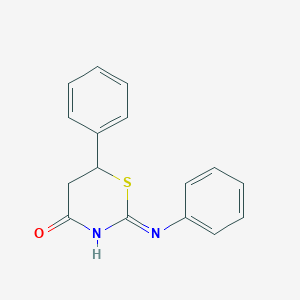
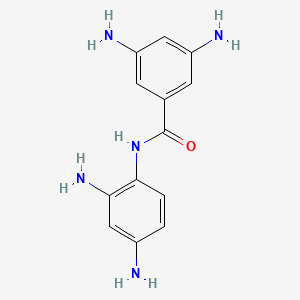


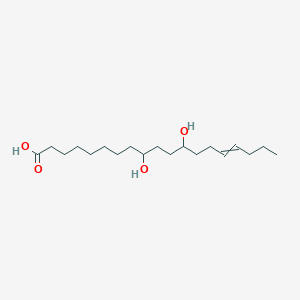
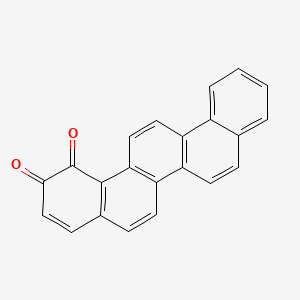
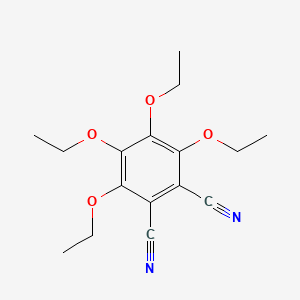
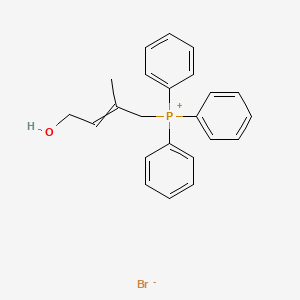
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
